N-(2,6-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2,6-Dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a structurally complex molecule featuring a 2,6-dimethylphenyl group linked to an acetamide backbone. The acetamide’s α-carbon is substituted with a 1,2-dihydropyridin-2-one ring, which is further functionalized at position 5 with a 3-ethyl-1,2,4-oxadiazole moiety. The compound’s structural complexity necessitates advanced crystallographic methods, such as those implemented in the SHELX software suite, for precise conformational analysis .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-15-20-19(26-22-15)14-8-9-17(25)23(10-14)11-16(24)21-18-12(2)6-5-7-13(18)3/h5-10H,4,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPFXQXDVSJOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,2-dihydropyridine core linked to a 1,2,4-oxadiazole moiety. The presence of these heterocycles contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 304.36 g/mol.
Research indicates that compounds containing oxadiazole and dihydropyridine derivatives exhibit various biological activities through multiple mechanisms:
- Anticancer Activity : Studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, oxadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating significant potency .
- Anticonvulsant Properties : The compound has been linked to anticonvulsant effects through modulation of GABAergic pathways. Elevation of GABA levels in the brain has been observed in animal models treated with similar compounds .
- Anti-inflammatory and Analgesic Effects : Compounds with similar structures have shown inhibitory effects on cyclooxygenases (COX) and other inflammatory mediators, suggesting potential use in treating inflammatory disorders .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of N-(2,6-dimethylphenyl)-substituted oxadiazoles against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 10 µM against HeLa cells, demonstrating significant anticancer potential .
- Anticonvulsant Activity : In a picrotoxin-induced convulsion model in rats, compounds similar to the target compound showed a marked reduction in seizure frequency and duration. This suggests that structural modifications can enhance anticonvulsant efficacy .
- Anti-inflammatory Effects : A recent study highlighted the anti-inflammatory properties of oxadiazole derivatives in models of arthritis. The compounds significantly reduced edema and inflammatory markers in treated groups compared to controls .
Scientific Research Applications
The compound N-(2,6-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a notable subject in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its applications, particularly in the fields of cancer treatment and antimicrobial activity.
Anticancer Activity
Research has demonstrated that compounds containing oxadiazole and dihydropyridine structures exhibit significant anticancer properties.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 0.65 |
| HeLa (cervical cancer) | 2.41 |
These results indicate moderate potency and suggest that the compound disrupts essential cellular processes necessary for cancer cell survival.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to tumor growth and metastasis. Notably, it has shown selective inhibition of carbonic anhydrases (CAs), which are critical in various physiological processes:
| Compound | Target Enzyme | K_i (pM) |
|---|---|---|
| Compound A | hCA IX | 89 |
| Compound B | hCA II | 750 |
This selective inhibition suggests potential for developing new CA inhibitors based on this compound.
Antimicrobial Activity
Preliminary studies indicate that the oxadiazole component of the compound may possess antimicrobial properties. Although further research is required to fully elucidate its spectrum of activity, initial tests have shown effectiveness against several bacterial strains.
Case Studies
Several studies have investigated the efficacy of this compound in various contexts:
Case Study 1: Anticancer Efficacy
In one study focusing on oxadiazole derivatives, this compound exhibited promising anticancer activity against multiple cell lines. The selectivity towards certain cancer types was noted as a significant advantage for potential therapeutic applications.
Case Study 2: Enzyme Inhibition Mechanism
Another study explored the mechanism through which this compound inhibits carbonic anhydrases, providing insights into its potential use in cancer therapy by targeting metabolic pathways crucial for tumor growth.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves direct nucleophilic attack by hydroxide ions on the carbonyl carbon .
Electrophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in electrophilic aromatic substitution (EAS) due to its electron-deficient nature. Nitration and sulfonation are common examples.
Key Observations :
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Nitration occurs preferentially at the 5-position of the oxadiazole ring due to meta-directing effects .
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Sulfonation yields water-soluble derivatives, enhancing bioavailability .
Nucleophilic Substitution at the α-Carbon
The α-carbon adjacent to the acetamide carbonyl is susceptible to nucleophilic attack, enabling alkylation or arylation.
Mechanistic Pathway :
-
Deprotonation of the α-carbon generates a resonance-stabilized enolate, which reacts with nucleophiles .
Oxidation of the Dihydropyridinone Ring
The dihydropyridinone moiety oxidizes to a pyridinone structure under mild oxidizing conditions, altering electronic properties.
Structural Impact :
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenyl nitrile oxide | Toluene, 100°C, 8 hours | 1,2,4-Oxadiazolo[3,2-b] triazepine derivative | 55% | |
| Sodium azide | DMF, 120°C, 12 hours | Tetrazole-fused hybrid | 48% |
Applications :
-
Cycloadditions expand the compound’s utility in medicinal chemistry for generating bioactive scaffolds.
Coordination Chemistry
The oxadiazole nitrogen and carbonyl oxygen act as ligands for transition metals, forming complexes with potential catalytic or therapeutic activity.
| Metal Salt | Conditions | Complex | Stability | Source |
|---|---|---|---|---|
| Cu(II) acetate | Methanol, RT, 2 hours | Square-planar Cu(II) complex | High | |
| Fe(III) chloride | Ethanol, 60°C, 4 hours | Octahedral Fe(III) complex | Moderate |
Characterization :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on shared motifs, such as the N-(2,6-dimethylphenyl)acetamide group or heterocyclic systems. Below is a comparative analysis:
Table 1: Structural Comparison with Analogous Compounds
*Inferred based on structural analogs.
Key Observations:
Oxadixyl: Shares the N-(2,6-dimethylphenyl)acetamide core but replaces the oxadiazole-pyridinone system with an oxazolidinone ring. This difference likely impacts bioactivity; oxazolidinones are known for antimicrobial properties, while oxadiazoles enhance metabolic stability in drug candidates .
Pharmacopeial Compounds (m, n, o) : These stereoisomers feature larger scaffolds (e.g., diphenylhexane, tetrahydropyrimidine), suggesting divergent pharmacokinetic profiles compared to the target compound’s compact heterocyclic system .
Compound: Incorporates a triazole-sulfanyl group and pyridazine, which may confer distinct electronic properties (e.g., hydrogen-bonding capacity) compared to the target’s oxadiazole-pyridinone system .
Research Findings and Implications
Mechanistic Insights from Structural Analogues
- Pesticide Applications: Oxadixyl’s fungicidal activity is attributed to its oxazolidinone moiety, which inhibits fungal RNA polymerase .
- Pharmaceutical Potential: The pyridinone ring in the target compound is analogous to kinase inhibitor scaffolds (e.g., imatinib), suggesting possible kinase-targeting activity. However, the absence of a solubilizing group (e.g., hydroxy in Pharmacopeial compounds) may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
